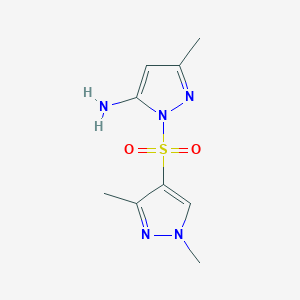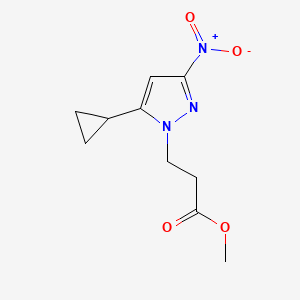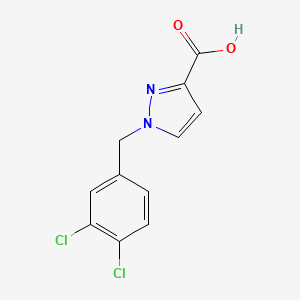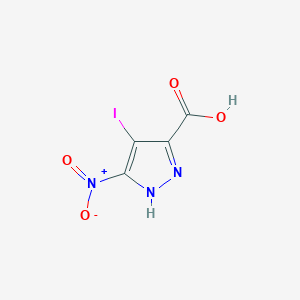![molecular formula C18H17N5O3 B10910784 N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-(5-phenyl-2H-tetrazol-2-yl)acetamide](/img/structure/B10910784.png)
N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-(5-phenyl-2H-tetrazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-[1-(1,3-Benzodioxol-5-yl)ethyl]-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide is a complex organic compound that features a benzodioxole ring, a phenyl group, and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[1-(1,3-benzodioxol-5-yl)ethyl]-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide typically involves multiple steps:
Formation of the Benzodioxole Intermediate: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Alkylation: The benzodioxole intermediate is then alkylated with an appropriate alkyl halide to introduce the ethyl group.
Tetrazole Formation: The phenyl group is introduced through a reaction with phenylhydrazine, followed by cyclization to form the tetrazole ring.
Acetamide Formation: The final step involves the acylation of the tetrazole intermediate with an acetic anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~-[1-(1,3-Benzodioxol-5-yl)ethyl]-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its structural properties could be useful in the development of new materials with specific electronic or mechanical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions.
Mechanism of Action
The mechanism by which N1-[1-(1,3-benzodioxol-5-yl)ethyl]-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may bind to these targets, altering their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N~1~-[1-(1,3-Benzodioxol-5-yl)ethyl]-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide: can be compared to other compounds with similar structures, such as:
Uniqueness
The uniqueness of N1-[1-(1,3-benzodioxol-5-yl)ethyl]-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide lies in its combination of these three distinct structural elements, which may confer unique chemical and biological properties not found in other compounds.
Properties
Molecular Formula |
C18H17N5O3 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-(5-phenyltetrazol-2-yl)acetamide |
InChI |
InChI=1S/C18H17N5O3/c1-12(14-7-8-15-16(9-14)26-11-25-15)19-17(24)10-23-21-18(20-22-23)13-5-3-2-4-6-13/h2-9,12H,10-11H2,1H3,(H,19,24) |
InChI Key |
VNGRYNWRXUECAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCO2)NC(=O)CN3N=C(N=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole](/img/structure/B10910704.png)

![1-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazole](/img/structure/B10910717.png)

![methyl 1-{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}-1H-pyrazole-4-carboxylate](/img/structure/B10910731.png)


![4-ethyl-3,5-bis(4-methoxyphenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B10910766.png)
![2-{4-chloro-3,5-bis[3-(difluoromethoxy)phenyl]-1H-pyrazol-1-yl}-N-cyclohexylacetamide](/img/structure/B10910772.png)
![1-[(4-chlorophenoxy)methyl]-N-(2,6-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10910778.png)

![N-[1-(1-methyl-1H-pyrazol-5-yl)ethylidene]hydroxylamine](/img/structure/B10910788.png)
![1-[(4-chlorophenoxy)methyl]-N-(2,4-difluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10910795.png)

